ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate
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Overview
Description
Ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate typically involves multi-step organic reactions. One common method involves the alkylation of a sodium salt precursor with iodoethane in dimethyl sulfoxide (DMSO) at room temperature . This reaction results in the formation of the desired ester along with minor by-products, which can be separated using preparative techniques such as crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research:
Mechanism of Action
The mechanism of action of ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and reducing inflammation or pain .
Comparison with Similar Compounds
Ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Benzothiazine Derivatives: Similar to the compound , these derivatives have been studied for their analgesic and anti-inflammatory effects.
The uniqueness of ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C26H25N5O4 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C26H25N5O4/c1-3-35-24(33)19-11-13-20(14-12-19)29-16-17-30-21-22(27-25(29)30)28(2)26(34)31(23(21)32)15-7-10-18-8-5-4-6-9-18/h4-14H,3,15-17H2,1-2H3/b10-7+ |
InChI Key |
MENUIGSTTDBSRI-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5 |
Origin of Product |
United States |
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